molecular formula C12H15ClF3NO B12441813 N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride

Cat. No.: B12441813
M. Wt: 281.70 g/mol
InChI Key: CZIGOOAXEOORBC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride (CAS: [see for unresolved CAS], molecular formula C₁₂H₁₅ClF₃NO) is a secondary amine hydrochloride salt featuring a 4-methoxyphenyl group and a trifluoromethyl-substituted butenyl chain. The compound’s hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug candidates .

Structurally, the molecule combines a flexible alkenyl chain with rigid aromatic and trifluoromethyl groups, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the amine and chloride ions).

Properties

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.70 g/mol

IUPAC Name

4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline;hydrochloride

InChI

InChI=1S/C12H14F3NO.ClH/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9;/h3,5-8,11,16H,1,4H2,2H3;1H

InChI Key

CZIGOOAXEOORBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Trifluoromethyl)-3-Butenylamine

The trifluoromethyl-butene backbone is typically constructed via Grignard or organozinc reactions. For example, allylmagnesium chloride reacts with trifluoroacetonitrile in tetrahydrofuran (THF) at −78°C to form 1-(trifluoromethyl)-3-butenenitrile, which is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield 1-(trifluoromethyl)-3-butenylamine. Alternative routes employ copper-catalyzed amination of 3-butenyl triflates with ammonia equivalents under inert atmospheres.

Key Reaction Parameters

Reaction Step Reagents/Conditions Yield (%) Reference
Nitrile formation AllylMgCl, CF₃CN, THF, −78°C 72
Reduction to amine LiAlH₄, Et₂O, 0°C to RT 68
Copper-mediated amination CuSO₄·5H₂O, NH₃, H₂O, 160°C, 18 h 53

Coupling Strategies for N-Arylation

Coupling the butenylamine intermediate with 4-methoxyphenyl groups necessitates careful selection of N-arylation methods. Ullmann-type couplings and Buchwald-Hartwig amination have been optimized for this purpose.

Ullmann Coupling with 4-Iodoanisole

A mixture of 1-(trifluoromethyl)-3-butenylamine, 4-iodoanisole, copper(I) iodide, and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) at 110°C for 24 hours achieves N-arylation with yields up to 78%. The reaction proceeds via a radical mechanism, facilitated by the electron-donating methoxy group.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium acetate (Pd(OAc)₂) with Xantphos as a ligand enables coupling between 4-bromoanisole and the butenylamine intermediate in toluene at 100°C. This method offers superior selectivity for secondary amines, yielding 85% product after 12 hours.

Hydrochloride Salt Formation

The final step involves protonation of the free amine using hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Crystallization from ethanol/water mixtures (3:1 v/v) at −20°C produces the hydrochloride salt with >99% purity.

Analytical Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 5.75–5.65 (m, 1H, CH₂CH=CH₂), 5.10–5.05 (m, 2H, CH₂=CH), 3.78 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, NCH₂).
  • HPLC-MS : m/z 261.1 [M+H]⁺, retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Optimization

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. For instance, a telescoped process integrating nitrile formation, reduction, and N-arylation in a single flow system achieves 65% overall yield at 10 kg/batch. Critical parameters include:

  • Temperature control (±2°C) to prevent decomposition of the trifluoromethyl group.
  • In-line FTIR monitoring for real-time adjustment of stoichiometry.

Challenges and Mitigation Strategies

Byproduct Formation

The electron-withdrawing trifluoromethyl group promotes side reactions during N-arylation, such as β-hydride elimination. This is mitigated by using bulky ligands (e.g., BrettPhos) to stabilize the palladium catalyst.

Purification Difficulties

The hydrochloride salt’s hygroscopicity complicates isolation. Lyophilization under high vacuum (<0.1 mbar) with cryogenic trapping ensures consistent particle size distribution.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride is a chemical compound with potential applications in organic chemistry and medicinal research. Its molecular formula is C12H15ClF3NO, and its molecular weight is approximately 281.70 g/mol. The trifluoromethyl group in its structure enhances the compound's lipophilicity, which may help it interact with biological membranes and molecular targets.

Potential Applications

  • Therapeutic Applications Preliminary studies suggest that this compound exhibits biological activity that could be used for therapeutic purposes. Its mechanism of action likely involves modulating enzyme activity and interacting with specific receptors due to its structural characteristics. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems. Further research is needed to fully understand its pharmacological profiles, including potential anti-inflammatory or anticancer properties.
  • Research Research into the interactions of this compound with biological targets is essential for understanding its pharmacological potential. Interaction studies may include:
    • Evaluating its effects on enzyme activity
    • Assessing its binding affinity to specific receptors
    • Analyzing its impact on cell signaling pathways
  • Industrial synthesis Industrial synthesis may employ automated reactors for large-scale production, optimizing parameters such as temperature and pressure for maximum yield and purity.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound and Cinacalcet enhances metabolic resistance compared to chloro substituents (e.g., in 3-chloro-N-(4-methoxyphenyl)propanamide). This difference is critical in drug design for improving half-life .

Amine vs. Amide Functionality : The target’s amine group enables protonation (enhancing solubility), whereas amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) exhibit stronger hydrogen-bonding networks, influencing crystallinity and melting points .

Physicochemical and Crystallographic Insights

  • Crystal Packing : The target compound’s amine-hydrochloride structure likely forms ionic lattices with chloride ions, contrasting with the hydrogen-bonded networks of amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide forms C–H···O contacts and N–H···O bonds ).
  • Thermal Stability: Trifluoromethyl groups generally increase thermal stability compared to non-fluorinated analogs, as seen in GPCR-targeting compounds like AMG 517 .

Biological Activity

N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride is a compound with a distinctive structure that includes a methoxy group on a phenyl ring and a trifluoromethyl-substituted butenyl side chain. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula: C12H15ClF3NO
  • Molecular Weight: 281.70 g/mol
  • Structural Features:
    • Trifluoromethyl group enhances lipophilicity.
    • Aniline moiety allows for electrophilic aromatic substitution reactions.

The trifluoromethyl group is particularly significant as it increases the electron-withdrawing capacity of the molecule, potentially enhancing its interaction with biological membranes and molecular targets.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation: The compound may interact with various enzymes, influencing their activity.
  • Receptor Interaction: Its structural characteristics suggest potential interactions with specific receptors, which could lead to pharmacological effects.
  • Bioavailability: The lipophilicity conferred by the trifluoromethyl group may improve the compound's bioavailability, making it more effective in biological systems.

Anticancer Potential

The compound's ability to modulate enzyme activity may also extend to anticancer applications. Compounds with similar functionalities have been investigated for their anticancer properties, indicating that further exploration of this compound in this context could yield valuable insights into its therapeutic potential.

Case Study: Enzyme Inhibition

A study on related compounds demonstrated that certain N-alkyl derivatives showed promising results as selective inhibitors of AChE and BuChE, suggesting that modifications in the alkyl chain could enhance inhibitory activity . This finding underscores the importance of structural variations in developing effective enzyme inhibitors.

Pharmacological Profile

The pharmacological profile of this compound remains under investigation. However, initial findings indicate that compounds with similar structures can act as non-covalent inhibitors, positioning themselves near active sites of target enzymes . This mechanism could be crucial for developing therapeutic agents targeting neurodegenerative diseases.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamidesSimilar to N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amineModerate AChE inhibition (IC50: 27.04 - 106.75 µM)
Other Trifluoromethyl CompoundsVarious structuresAntimicrobial and anticancer activities reported

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3) and the trifluoromethyl-butene moiety (δ ~5.5-6.5 ppm for vinyl protons). Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak [M+H]+ at m/z 281.7 (C12H15ClF3NO). Cross-reference with UV-Vis spectroscopy (λmax ~255 nm, typical for aromatic amines) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology : Employ a Mannich reaction protocol (adapted from related trifluoromethylated amines) using 4-methoxyaniline, 1-(trifluoromethyl)-3-butenyl chloride, and formaldehyde in ethanol under reflux. Key steps include:

  • Maintaining anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
  • Using a 1:1.2 molar ratio of the amine to the alkyl chloride to drive the reaction forward.
  • Purification via recrystallization from ethanol/water (yield ~70-75%) .

Q. What storage conditions ensure long-term stability of this hydrochloride salt?

  • Methodology : Store as a crystalline solid in amber vials at -20°C under inert gas (argon or nitrogen) to prevent deliquescence and oxidation. Monitor stability using periodic HPLC analysis (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to detect degradation products such as free amine or oxidized methoxyphenyl derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for the trifluoromethyl-butene moiety across different solvents?

  • Methodology : Solvent-induced chemical shift variations (e.g., DMSO-d6 vs. CDCl3) arise from hydrogen bonding with the amine group. Use computational tools (DFT calculations, Gaussian 16) to model solvent effects on chemical shifts. Validate experimentally by comparing 2D NOESY spectra in multiple solvents to confirm spatial proximity of the trifluoromethyl group to the vinyl protons .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical-grade synthesis?

  • Methodology : Identify common impurities via LC-MS/MS (e.g., unreacted 4-methoxyaniline or over-alkylated byproducts). Compare retention times and fragmentation patterns with reference standards (e.g., Imp. G(EP) from pharmaceutical guidelines, CAS 3706-26-1). Quantify impurities using a calibrated HPLC-DAD method with a detection limit of 0.1% .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using varying nucleophiles (e.g., thiophenol, sodium methoxide) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via 19F NMR to track fluorine environments. The electron-withdrawing trifluoromethyl group reduces electron density at the adjacent carbon, slowing SN2 reactivity but favoring elimination pathways under basic conditions .

Q. What computational approaches predict the compound’s bioavailability and metabolic stability?

  • Methodology : Use in silico tools (SwissADME, Schrödinger’s QikProp) to calculate LogP (predicted ~2.8), topological polar surface area (TPSA ~35 Ų), and cytochrome P450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life and identify primary metabolites (e.g., O-demethylation of the methoxyphenyl group) .

Q. How can the compound’s structure-activity relationship (SAR) be explored for neuropharmacological applications?

  • Methodology : Synthesize analogs (e.g., replacing the trifluoromethyl group with -CF2H or -CH2CF3) and test binding affinity to serotonin or dopamine receptors via radioligand assays (IC50 determinations). Compare results with the parent compound to assess the role of fluorine substitution in receptor interaction .

Notes

  • Data Contradictions : Discrepancies in reported melting points (e.g., >180°C vs. 191-193°C) may arise from polymorphic forms. Characterize batches via X-ray diffraction (PXRD) to confirm crystallinity .
  • Safety : Handle as a hazardous material; use PPE and fume hoods. Refer to SDS guidelines for spill management and first aid (e.g., eye irrigation with 0.9% saline) .

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